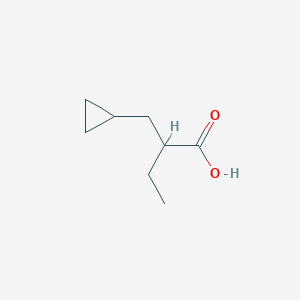

2-(Cyclopropylmethyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)butanoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-7(8(9)10)5-6-3-4-6/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

MBCHHRAASAXUDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Pathways for 2 Cyclopropylmethyl Butanoic Acid and Its Precursors

Chiral Synthesis and Stereoselective Approaches

The generation of a single desired stereoisomer of 2-(cyclopropylmethyl)butanoic acid necessitates the use of synthetic techniques that can control the three-dimensional arrangement of atoms. Chiral synthesis and stereoselective approaches are paramount in achieving high enantiomeric and diastereomeric purity.

Enantioselective Strategies for α-Substituted Butanoic Acids

The enantioselective synthesis of α-substituted butanoic acids is a well-established field in organic chemistry, providing a foundation for the synthesis of this compound. A common and effective method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For instance, the Myers' asymmetric alkylation protocol utilizes pseudoephedrine as a chiral auxiliary. nih.gov The pseudoephedrine is first coupled with a carboxylic acid to form an amide. Deprotonation of the α-carbon of the acid portion with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then reacts with an electrophile (in this case, a cyclopropylmethyl halide) from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary and yields the desired enantiomerically enriched α-substituted carboxylic acid.

Another powerful strategy is the use of enantioselective catalysis. For example, the hydrogenation of α,β-unsaturated carboxylic acid precursors using a chiral catalyst can produce α-substituted butanoic acids with high enantiomeric excess. nih.gov

Table 1: Selected Enantioselective Strategies for α-Alkylation

| Strategy | Chiral Controller | Key Intermediate | Typical Reagents | Ref |

| Myers' Alkylation | Pseudoephedrine | Chiral Amide Enolate | LDA, Alkyl Halide | nih.gov |

| Evans' Alkylation | Oxazolidinone | Chiral Imide Enolate | NaHMDS, Alkyl Halide | |

| Asymmetric Hydrogenation | Chiral Rh or Ru Complex | α,β-Unsaturated Acid | H₂, Chiral Catalyst | nih.gov |

Diastereoselective Control in Cyclopropylmethyl-Containing Acid Synthesis

When a molecule already contains one or more stereocenters, the introduction of a new one requires diastereoselective control. In the synthesis of acids containing a cyclopropylmethyl group, controlling the relative stereochemistry between the existing and newly formed stereocenters is crucial. Substrate-directed reactions, where a functional group within the starting material directs the approach of a reagent, are often employed.

For example, hydroxyl-directed cyclopropanation is a method where a hydroxyl group in the substrate coordinates to the catalyst, directing the cyclopropanating reagent to one face of a double bond, thereby controlling the diastereoselectivity of the cyclopropane (B1198618) ring formation. researchgate.net While this applies to the formation of the cyclopropane ring itself, similar principles of intramolecular control can be applied to reactions at the α-position of the butanoic acid chain.

In the context of synthesizing cyclopropane-containing amino acids, which are structural analogs of this compound, diastereoselectivity can be achieved through cyclopropanation of dehydroamino acid precursors. monash.eduresearchgate.net The geometry of the starting olefin (E or Z) can influence the stereochemical outcome of the cyclopropane ring formation, leading to different diastereomers. monash.edu

Application of Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, several catalytic approaches can be envisioned.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. nih.govmdpi.com These catalysts can protonate a substrate to form a chiral ion pair, which then reacts enantioselectively. A hypothetical approach for this compound could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester, where the cyclopropylmethyl group is introduced via the nucleophile or is already present in the substrate, catalyzed by a chiral phosphoric acid.

Metal-based catalysts are also widely used. mdpi.comrsc.org For instance, a complex of a transition metal (like copper, rhodium, or silver) with a chiral ligand could catalyze the asymmetric alkylation of a butanoic acid derivative. The chiral ligand creates a chiral environment around the metal center, influencing the facial selectivity of the reaction. For example, copper(I) complexes with chiral ligands have been used in the asymmetric Mannich reaction of silyloxyfurans, which are precursors to butenolides, demonstrating the potential for high stereocontrol in C-C bond formation. nih.gov

Table 2: Potential Asymmetric Catalysis Methods

| Catalyst Type | Example Catalyst System | Applicable Reaction | Potential Outcome | Ref |

| Chiral Brønsted Acid | Chiral Phosphoric Acid (e.g., TRIP) | Conjugate Addition | High Enantioselectivity | nih.govmdpi.com |

| Chiral Lewis Acid | Cu(I) / Chiral Ligand (e.g., SEGPHOS) | Asymmetric Alkylation/Mannich | High Diastereo- and Enantioselectivity | mdpi.comnih.gov |

| Heterogeneous Catalyst | Rhodium on Carbon Support | Asymmetric Hydrogenation | High Diastereomeric Excess | nih.gov |

Stereodivergent Synthetic Routes

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material, simply by changing the catalyst or reaction conditions. This approach is highly valuable for accessing all stereoisomers of a drug candidate for biological evaluation.

Biocatalysis using engineered enzymes has become a powerful tool for stereodivergent synthesis. researchgate.netchemrxiv.org For example, by applying different engineered variants of an enzyme, such as a myoglobin-based biocatalyst, it is possible to perform intramolecular cyclopropanation to afford mirror-image forms of the desired bicyclic products. researchgate.net A similar strategy could be developed for the synthesis of this compound. An engineered enzyme, such as an "ene-reductase" or a "cytochrome P450," could be evolved through directed evolution to catalyze the asymmetric reduction or alkylation of a suitable precursor, with different enzyme variants producing different stereoisomers of the final product. chemrxiv.org

Total Synthesis and Modular Approaches

Convergent and Linear Synthesis Strategies for this compound Scaffolds

For a convergent synthesis of this compound, one could prepare two key fragments separately:

A C4 building block containing the butanoic acid core, such as a propanoic acid derivative with a suitable leaving group at the 2-position.

A cyclopropylmethyl nucleophile, such as cyclopropylmethylmagnesium bromide or cyclopropylmethyllithium.

These two fragments would then be coupled in a key bond-forming step to assemble the final carbon skeleton. This modular approach also facilitates the synthesis of analogs by simply substituting different building blocks.

Table 3: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis | Ref |

| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of fragments, followed by coupling. | pediaa.comfiveable.me |

| Efficiency | Can be long and inefficient; overall yield decreases with each step. | Generally more efficient, higher overall yields. | chemistnotes.comwikipedia.org |

| Flexibility | Less flexible for creating analogs. | More flexible; allows for easy substitution of fragments. | fiveable.me |

| Example Route | Diethyl malonate → Alkylation 1 → Alkylation 2 → Hydrolysis/Decarboxylation | (Fragment 1 + Fragment 2) → Coupling → Final Product |

Iterative Chain Elongation Techniques Utilizing Chiral Building Blocks

The construction of the this compound backbone can be effectively achieved through iterative chain elongation strategies. A prominent example of such a technique is the malonic ester synthesis, which allows for the sequential introduction of alkyl groups to a malonate template. In a proposed synthesis for this compound, diethyl malonate can be deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then be alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the two-carbon chain of the butanoic acid core. A second deprotonation and subsequent alkylation with cyclopropylmethyl bromide would then install the key cyclopropylmethyl moiety. Finally, hydrolysis of the diester followed by decarboxylation affords the target this compound.

For stereocontrol, chiral auxiliaries can be employed. For instance, an Evans oxazolidinone can be acylated to introduce the butanoyl group. Subsequent diastereoselective alkylation with cyclopropylmethyl bromide, directed by the chiral auxiliary, would establish a stereocenter at the C2 position. Removal of the auxiliary then yields the enantiomerically enriched this compound. This approach offers a high degree of stereocontrol, which is crucial for the synthesis of specific stereoisomers.

Table 1: Proposed Malonic Ester Synthesis of this compound

| Step | Reagents and Conditions | Intermediate/Product |

| 1. First Alkylation | Diethyl malonate, Sodium ethoxide, Ethyl bromide | Diethyl ethylmalonate |

| 2. Second Alkylation | Diethyl ethylmalonate, Sodium ethoxide, Cyclopropylmethyl bromide | Diethyl 2-(cyclopropylmethyl)-2-ethylmalonate |

| 3. Hydrolysis & Decarboxylation | Aqueous acid (e.g., H₃O⁺), Heat | This compound |

Fragment Coupling Methodologies

Fragment coupling represents a convergent and efficient approach to complex molecules by joining pre-synthesized molecular fragments. For the synthesis of this compound, a potential fragment coupling strategy could involve the coupling of a cyclopropylmethyl-containing fragment with a butanoic acid precursor.

One such methodology is the C(sp³)–C(sp³) cross-coupling of an alcohol and a carboxylic acid, which has been demonstrated for a variety of substrates. nih.gov In a hypothetical application to our target molecule, cyclopropylmethanol (B32771) could be activated to form a radical species, which then couples with a suitably activated butanoic acid derivative. This method, often facilitated by photoredox catalysis in the presence of a nickel catalyst, allows for the formation of a carbon-carbon bond between the two fragments under mild conditions. nih.gov

Another approach involves the coupling of organoboranes with organic halides (Suzuki-Miyaura coupling). While typically used for C(sp²)-C(sp²) bond formation, advancements have extended its use to C(sp³)-hybridized carbons. A plausible route could involve the synthesis of a cyclopropylmethylboronic acid or its ester, which would then be coupled with a 2-halobutanoic acid derivative in the presence of a palladium catalyst and a suitable base.

Table 2: Conceptual Fragment Coupling Approaches

| Coupling Strategy | Fragment 1 | Fragment 2 | Key Reagents/Catalyst |

| Photoredox/Nickel Dual Catalysis | Cyclopropylmethanol (activated) | Activated butanoic acid derivative | Ir photocatalyst, Ni catalyst, N-heterocyclic carbene |

| Suzuki-Miyaura Coupling | Cyclopropylmethylboronic acid | 2-Halobutanoic acid ester | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) |

Novel Synthetic Methodologies and Reaction Development

The field of organic synthesis is continually evolving, with new methodologies offering milder conditions, higher efficiency, and novel reactivity. Several of these emerging areas hold promise for the synthesis of this compound and its derivatives.

Electrochemical Methods in Butanoic Acid Synthesis

Electrochemical synthesis provides a green and often highly selective alternative to traditional reagent-based transformations. While a direct electrochemical synthesis of this compound has not been specifically reported, electrochemical carboxylation of suitable precursors is a viable strategy. For instance, the electrochemical reduction of cyclopropylmethyl bromide in the presence of carbon dioxide could potentially lead to the formation of the corresponding carboxylate. This method avoids the use of organometallic reagents and can often be performed under mild conditions.

Metal-Catalyzed Cross-Coupling Reactions in the Construction of Cyclopropylmethyl-Butanoic Acid Frameworks

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. As mentioned in the fragment coupling section, the Suzuki-Miyaura reaction is a strong candidate. The synthesis of cyclopropylboronic acid and its successful coupling with various aryl and vinyl bromides has been demonstrated, suggesting the feasibility of coupling with an appropriate 2-halobutanoate. audreyli.com The choice of ligand is often crucial for the success of such couplings involving sp³-hybridized carbons.

Table 3: Example of Suzuki-Miyaura Coupling Conditions for Cyclopropyl (B3062369) Introduction audreyli.com

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

| Bromobenzene | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | High |

Enzyme-Catalyzed Transformations for Stereocontrol

Enzymes offer unparalleled stereoselectivity in chemical transformations. For the synthesis of enantiomerically pure this compound, enzymatic resolution is a highly attractive method. This can be achieved through the kinetic resolution of a racemic mixture of the acid or its ester. For example, a lipase (B570770) could selectively catalyze the esterification of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. Alternatively, a lipase could selectively hydrolyze one enantiomer of a racemic ester of the target acid. The choice of enzyme and reaction conditions (e.g., solvent, acyl donor) is critical for achieving high enantiomeric excess (ee).

Table 4: General Scheme for Enzymatic Resolution

| Method | Substrate | Enzyme | Outcome |

| Enantioselective Esterification | Racemic this compound | Lipase (e.g., from Candida antarctica) | One enantiomer is esterified, the other remains as the acid. |

| Enantioselective Hydrolysis | Racemic ester of this compound | Lipase | One enantiomer is hydrolyzed to the acid, the other remains as the ester. |

Photochemical and Radical-Mediated Synthetic Routes

Photochemical and radical-mediated reactions offer unique pathways for bond formation that are often complementary to traditional ionic reactions. A potential photochemical approach to this compound could involve the radical addition of a cyclopropylmethyl radical to a butenoic acid derivative. The cyclopropylmethyl radical could be generated from a suitable precursor, such as cyclopropylmethyl iodide, under photolytic conditions.

Visible-light photoredox catalysis has also emerged as a powerful tool for radical generation under mild conditions. A plausible route could involve the photoredox-catalyzed generation of a cyclopropylmethyl radical, which then undergoes a Giese-type addition to an acrylate (B77674) or a related Michael acceptor, followed by reduction to form the butanoic acid framework.

The synthesis of this compound, a carboxylic acid derivative featuring a cyclopropylmethyl substituent at the alpha position, requires strategic planning to ensure efficiency, high yield, and scalability. This section explores the critical aspects of process development and the selection of commercially viable precursors for its production.

**2.4. Process Development and Scalability Considerations for this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on robust process development and careful consideration of scalability factors. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

For industrial-scale synthesis, the alkylation of a butanoic acid precursor is a critical step that demands rigorous optimization. The formation of the carbon-carbon bond at the α-position is typically achieved through the alkylation of an enolate intermediate. fiveable.me Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the reactants.

Strong, non-nucleophilic bases are often preferred to ensure complete and rapid formation of the enolate, thereby minimizing side reactions. youtube.com Lithium diisopropylamide (LDA) is a common choice for such transformations as it can quantitatively deprotonate the α-carbon of esters or carboxylic acids. umw.eduyoutube.com The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) being common.

Reaction temperature plays a significant role in controlling selectivity. Alkylation reactions are often conducted at low temperatures (e.g., -78 °C) to control the reaction rate and prevent undesired side reactions. umw.edu Simplex optimization procedures can be employed to systematically vary multiple reaction parameters, such as pH, methylating agent concentration, and phase-transfer agent concentration, to identify the optimal conditions for yield. nih.gov Furthermore, the use of microfluidic devices can facilitate the rapid determination of kinetic parameters and optimization of reaction conditions for preparative experiments. researchgate.net

Table 1: Key Parameters for Optimization of α-Alkylation

| Parameter | Considerations for Industrial Scale | Potential Impact on Reaction |

| Base | Cost, availability, handling safety, and efficiency in enolate formation. | Incomplete enolate formation can lead to side reactions and lower yields. Strong bases like LDA favor complete conversion. youtube.com |

| Solvent | Polarity, boiling point, recovery, and environmental impact. | The solvent can influence the solubility of reactants and the stability of intermediates. |

| Temperature | Energy consumption and control of reaction kinetics. | Lower temperatures can improve selectivity but may require specialized equipment and increase cooling costs. |

| Reactant Concentration | Throughput and reaction rate. | Higher concentrations can increase throughput but may also lead to side reactions or issues with heat dissipation. |

| Purification Method | Efficiency, cost, and scalability of techniques like distillation or crystallization. | The choice of purification method is critical for achieving the desired product purity on an industrial scale. acs.org |

An efficient and economically viable synthesis of this compound relies on the use of readily available and inexpensive starting materials. google.com A common and well-established method for the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. libretexts.orgpressbooks.pub

This synthetic route would commence with diethyl malonate, a commercially available diester. The process involves the following key steps:

Enolate Formation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. pressbooks.pub

Alkylation: The enolate then acts as a nucleophile and reacts with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide, in an SN2 reaction to form diethyl 2-(cyclopropylmethyl)malonate. libretexts.org The synthesis of cyclopropylmethyl bromide itself can be achieved from cyclopropanemethanol, though this process can yield impurities like cyclobutyl bromide and 4-bromo-1-butene (B139220) that need to be carefully managed. epo.org

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis, which cleaves the ester groups to form a dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound, and carbon dioxide. pressbooks.pub

Another viable precursor is methyl cyclopropyl ketone, which can be synthesized from α-acetyl-γ-butyrolactone. orgsyn.org This ketone could then potentially be converted to the target carboxylic acid through various synthetic transformations.

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis | Commercial Availability |

| Diethyl malonate | Starting material for the malonic ester synthesis, providing the carboxylic acid backbone. | Readily available. |

| Cyclopropylmethyl bromide | Alkylating agent that introduces the cyclopropylmethyl group. | Commercially available, can also be synthesized. urmia.ac.iriaea.orgresearchgate.net |

| Sodium ethoxide | Base used to generate the enolate of diethyl malonate. | Readily available. |

| Cyclopropanemethanol | Starting material for the synthesis of cyclopropylmethyl bromide. epo.org | Commercially available. |

| Methyl cyclopropyl ketone | Alternative precursor that contains the cyclopropylmethyl moiety. orgsyn.org | Commercially available. |

Mechanistic Elucidation of Reactions Involving 2 Cyclopropylmethyl Butanoic Acid

Nucleophilic Acyl Substitution Mechanisms

The carboxylic acid moiety of 2-(cyclopropylmethyl)butanoic acid is a versatile functional group that can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, through nucleophilic acyl substitution. These transformations are central to organic synthesis, and their mechanisms are well-established.

Role of Activating Agents in Carboxylic Acid Functionalization

Carboxylic acids are not inherently highly reactive towards nucleophiles. The hydroxyl group is a poor leaving group, and therefore, direct substitution is generally not feasible. To facilitate these reactions, the carboxyl group must first be "activated." libretexts.org This is achieved by converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org

Common activating agents include:

Thionyl chloride (SOCl₂) and Oxalyl chloride ((COCl)₂): These reagents convert carboxylic acids into highly reactive acid chlorides. masterorganicchemistry.comcommonorganicchemistry.com The reaction with thionyl chloride, for instance, proceeds by the carboxylic acid oxygen attacking the sulfur atom, which ultimately forms a chlorosulfite intermediate. This intermediate is highly reactive towards the chloride ion generated in the process, which acts as a nucleophile to form the acid chloride, with the release of sulfur dioxide and hydrogen chloride gases. libretexts.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent, particularly in the formation of amides. libretexts.org It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile, such as an amine, to form the corresponding amide, with dicyclohexylurea being formed as a byproduct. libretexts.org

Acyl Phosphates: In biological systems, carboxylic acids are often activated by forming acyl phosphates using adenosine (B11128) triphosphate (ATP). libretexts.org This creates a highly reactive mixed anhydride (B1165640), which is an excellent substrate for nucleophilic attack.

The functionalization of this compound into its various derivatives would proceed through these established activation methods, forming key intermediates like 2-(cyclopropylmethyl)butanoyl chloride before reaction with the desired nucleophile. jk-sci.comorgsyn.org

Influence of Substituents on Electrophilicity of the Carboxyl Carbon

The reactivity of the carbonyl carbon in a carboxylic acid derivative is modulated by both electronic and steric effects of its substituents. ncert.nic.in In this compound, the key substituent is the 2-(cyclopropylmethyl) group.

Electronic Effects: Alkyl groups, like the butyl chain and the cyclopropylmethyl group, are generally considered electron-donating through an inductive effect. quora.com This electron donation slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it marginally less reactive than a carboxylic acid with electron-withdrawing substituents. ncert.nic.in The cyclopropyl (B3062369) group itself has unique electronic properties, behaving somewhat like a double bond in its ability to stabilize an adjacent positive charge or radical, a property that is more relevant in radical reactions than in nucleophilic acyl substitution. stackexchange.comontosight.ai However, some studies suggest that contrary to conventional thinking, even electron-withdrawing substituents can decrease the electrophilicity of the carbonyl carbon, with the observed increase in reactivity being attributed to ground-state destabilization. nih.govresearchgate.net

Steric Effects: The substituent at the α-carbon can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in The 2-(cyclopropylmethyl) group introduces a degree of steric bulk around the carbonyl center. This hindrance is more pronounced than in a simple linear alkyl carboxylic acid but is a general consideration for any substituted carboxylic acid. The presence of two relatively large substituents in ketones, for example, hinders the approach of a nucleophile more than in aldehydes. ncert.nic.in

Radical Processes and Rearrangements of Cyclopropylmethyl Systems

The cyclopropylmethyl group is a renowned and powerful tool in the study of radical reaction mechanisms. psu.edu Its utility stems from the extremely rapid and characteristic ring-opening rearrangement that the cyclopropylmethyl radical undergoes.

Cyclopropylmethyl Radical Ring-Opening Dynamics

When a radical is generated on the carbon adjacent to a cyclopropane (B1198618) ring, as would be the case in a radical decarboxylation of this compound, the resulting cyclopropylmethyl radical undergoes a rapid, irreversible ring-opening to form the more stable 3-butenyl (homoallylic) radical. psu.edustackexchange.com This rearrangement is driven by the release of the significant ring strain (approximately 115 kJ/mol) of the three-membered ring. psu.edu

The rate of this ring-opening is extremely fast and has been calibrated over a range of temperatures, making it an excellent "radical clock." wikipedia.orgacs.org A radical clock reaction is a unimolecular reaction with a known rate constant that can be used to determine the rate of a competing bimolecular reaction. wikipedia.org The rate constant for the ring-opening of the parent cyclopropylmethyl radical is approximately 8.6 x 10⁷ s⁻¹ at 298 K (25°C). stackexchange.comwikipedia.org The rates for substituted systems can vary but generally fall within the range of 1 x 10⁷ to 3 x 10⁸ s⁻¹ at room temperature. rsc.org

| Temperature (°C) | Rate Constant (kᵣ) in s⁻¹ | Reference |

|---|---|---|

| 25 | 8.6 x 10⁷ | wikipedia.org |

| 37 | 1.2 x 10⁸ | psu.edu |

This rapid rearrangement means that if a reaction involving a cyclopropylmethyl-containing starting material yields ring-opened products, it is strong evidence for the intermediacy of a radical. psu.edu

Investigation of Radical Intermediates in Reactions of this compound

Reactions that are known to proceed via radical intermediates can be applied to this compound to demonstrate the formation and subsequent rearrangement of the 2-(cyclopropylmethyl)butyl radical. Two classic examples of such reactions are the Hunsdiecker and Barton decarboxylations.

Hunsdiecker Reaction: This reaction involves the treatment of a silver salt of a carboxylic acid with a halogen (e.g., bromine) to produce an alkyl halide. wikipedia.orgbyjus.com The mechanism is believed to involve a radical chain process where an acyl hypohalite intermediate decomposes to form a carboxyl radical, which then loses CO₂ to generate an alkyl radical. wikipedia.orgorganic-chemistry.org If the silver salt of this compound were subjected to Hunsdiecker conditions, the expected primary product would be 1-bromo-3-hexene, resulting from the trapping of the ring-opened radical, alongside a smaller amount of (bromomethyl)cyclopropylbutane from trapping the unrearranged radical.

Barton Decarboxylation: This is a versatile method for the reductive decarboxylation of carboxylic acids. wikipedia.orgsynarchive.com The carboxylic acid is first converted into a thiohydroxamate ester (a Barton ester), which then, upon heating or photolysis in the presence of a radical initiator and a hydrogen atom donor (like tributyltin hydride), generates an alkyl radical via a carboxyl radical intermediate. orgsyn.orgwikipedia.orgorganic-chemistry.org Applying the Barton decarboxylation to this compound would generate the 2-(cyclopropylmethyl)butyl radical. This radical would rapidly rearrange to the 3-hexen-1-yl radical, which would then abstract a hydrogen atom from the donor to yield 3-hexene (B12438300) as a major product, providing clear evidence for the radical intermediate. researchgate.net

Probe Reactions Employing the Cyclopropylmethyl Group

The predictable and rapid ring-opening of the cyclopropylmethyl radical makes the cyclopropylmethyl group an invaluable mechanistic probe, often referred to as a "radical clock." psu.eduwikipedia.org By incorporating this group into a molecule and subjecting it to a reaction of unknown mechanism, the product distribution can provide definitive evidence for or against the involvement of radical intermediates. researchgate.netresearchgate.net

The general principle is a competition between the unimolecular ring-opening of the cyclopropylmethyl radical (U• → R•) with a known rate constant (kᵣ) and a bimolecular trapping reaction of the initial radical with a trapping agent (T) to form a stable product (UT) with an unknown rate constant (k_trap). wikipedia.org

If the reaction yields only unrearranged product (containing the intact cyclopropyl ring), it suggests either that the reaction is not radical in nature or that the trapping of the radical intermediate is significantly faster than the rate of ring-opening. Conversely, the formation of rearranged, ring-opened product is a strong indicator of a radical mechanism. psu.edu The ratio of the rearranged product (RT) to the unrearranged product (UT) can be used to calculate the rate constant of the trapping reaction, provided the concentration of the trapping agent is known. psu.edu This technique has been widely used to study the mechanisms of both chemical and enzymatic reactions. psu.edunih.gov

Catalytic Mechanisms in Transformations of this compound

Catalysis plays a pivotal role in the functionalization of carboxylic acids. Metal-catalyzed processes, in particular, offer efficient and selective pathways for modifying molecules like this compound. Understanding the mechanistic details of these catalytic cycles is key to controlling reactivity and achieving desired chemical products.

In metal-catalyzed reactions, ligands are crucial components that modulate the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability. While specific ligand effects on the transformations of this compound are not extensively documented, we can infer the likely impacts based on well-established principles from analogous systems, such as the palladium-catalyzed α-arylation or alkylation of other carboxylic acids. au.dknih.gov

The choice of phosphine (B1218219) ligands, for instance, can dramatically alter the outcome of a catalytic reaction. Electron-donating ligands can increase the electron density on the metal center, which may facilitate oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the metal, potentially accelerating reductive elimination. liv.ac.uk

In the context of a hypothetical palladium-catalyzed α-alkylation of this compound, the steric bulk of the phosphine ligand would also be a critical factor. researchgate.net Bulky ligands can create a more open coordination sphere around the metal, which may be necessary to accommodate the sterically demanding cyclopropylmethyl group. Furthermore, in asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. The architecture of the chiral ligand dictates the three-dimensional arrangement of the reactants in the transition state, leading to the preferential formation of one enantiomer over the other. nih.govnumberanalytics.com

Table 1: Postulated Ligand Effects in a Hypothetical Palladium-Catalyzed α-Alkylation of this compound

| Ligand Type | Postulated Effect on Reaction | Rationale |

| Electron-Donating (e.g., Trialkylphosphines) | Increased reaction rate | Enhances the rate of oxidative addition of the alkyl halide. |

| Electron-Withdrawing (e.g., Triarylphosphites) | Decreased reaction rate, but may improve reductive elimination | Reduces the electron density on the palladium center. |

| Bulky Monodentate (e.g., t-Bu3P) | Improved catalyst stability and selectivity for mono-alkylation | Prevents catalyst decomposition and disfavors multiple alkylations. |

| Chiral Bidentate (e.g., BINAP, Josiphos) | High enantioselectivity | Creates a chiral environment around the metal center, differentiating between enantiotopic faces of the enolate. |

This table is based on established principles in palladium catalysis and represents inferred effects for this compound.

Understanding the transition states of stereoselective reactions is paramount for explaining and predicting the stereochemical outcome. For reactions involving this compound, such as a potential stereoselective alkylation of its enolate, the analysis of the transition state geometry provides critical insights. acs.orgbham.ac.uk

In a hypothetical deprotonation of this compound to form a metal enolate, followed by alkylation, the stereochemistry of the newly formed stereocenter would be determined in the C-C bond-forming transition state. The geometry of this transition state is influenced by a multitude of factors, including the nature of the metal cation, the solvent, any additives, and the steric and electronic properties of the substrate itself, particularly the cyclopropylmethyl group. quimicaorganica.orgnih.gov

Computational studies on similar systems have often revealed chair-like or boat-like transition state models. bham.ac.uk In a chair-like transition state for the alkylation of the enolate of this compound, the substituents will adopt positions that minimize steric interactions. The bulky cyclopropylmethyl group would likely occupy a pseudo-equatorial position to avoid steric clashes with other groups in the transition state assembly. The incoming electrophile would then approach from the less sterically hindered face of the enolate, leading to the observed diastereoselectivity. acs.org

The unique electronic properties of the cyclopropyl group, a three-membered ring with significant strain and p-character in its C-C bonds, could also play a role in stabilizing or destabilizing certain transition state conformations through electronic interactions. chemrxiv.orgrsc.org

Table 2: Hypothetical Transition State Analysis for Stereoselective Alkylation of a Lithium Enolate of this compound Derivative

| Transition State Feature | Influence on Stereoselectivity | Rationale |

| Enolate Geometry (E vs. Z) | Determines the relative orientation of substituents. | The relative positioning of the cyclopropylmethyl group and the butanoic acid backbone in the enolate will dictate the facial bias for electrophilic attack. |

| Chair-like vs. Boat-like Conformation | Dictates the spatial arrangement of interacting groups. | The lower energy chair-like transition state is generally favored, minimizing steric strain. |

| Position of Cyclopropylmethyl Group | Directs the incoming electrophile. | A pseudo-equatorial position for the bulky cyclopropylmethyl group would sterically block one face of the enolate. |

| Coordination of Solvent/Additives | Can alter the aggregation state and reactivity of the enolate. | Strongly coordinating solvents can disrupt enolate aggregation, potentially affecting the transition state geometry and stereoselectivity. quimicaorganica.org |

This table presents a theoretical analysis based on established models of stereoselective enolate alkylation.

Information regarding "this compound" is not available in publicly accessible literature.

Following a comprehensive search of scientific databases and chemical literature, no specific research findings or data have been found for the chemical transformations of this compound. The requested derivatization reactions, including esterification, amide bond formation, acyl halide synthesis, anhydride formation, and reduction, have not been documented for this specific compound.

The available information pertains to general reaction mechanisms for the broader class of carboxylic acids or for other structurally related, but distinct, molecules. libretexts.orgontosight.aiorgsyn.orgmasterorganicchemistry.comnih.govnist.govmasterorganicchemistry.comchemguide.co.ukorgsyn.orglibretexts.orggoogle.comgoogle.comnih.gov Due to the strict requirement to focus solely on this compound, it is not possible to provide a scientifically accurate article on its specific chemical behavior without resorting to speculation based on these general principles, which would not meet the required standard of scientific accuracy for a specific chemical entity.

Consequently, the detailed article, including data tables and specific research findings for the outlined chemical transformations of this compound, cannot be generated.

Chemical Transformations and Derivatization of 2 Cyclopropylmethyl Butanoic Acid

Reduction and Oxidation Reactions

Oxidative Transformations of the Alkyl Chain

The alkyl chain of 2-(cyclopropylmethyl)butanoic acid is generally robust to oxidation. However, under specific conditions, oxidative transformations can be induced. While direct oxidative cleavage of the unactivated C-C bonds of the butanoic acid chain is challenging, introduction of a functional group can facilitate such reactions. For instance, hydroxylation of the alkyl chain would create a vicinal diol that could be susceptible to oxidative cleavage.

One common method for the oxidative cleavage of vicinal diols is through the use of reagents like lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4). libretexts.org This two-step sequence, involving initial dihydroxylation followed by cleavage, can yield aldehydes and ketones. libretexts.org Another powerful method for oxidative cleavage is ozonolysis, which can cleave carbon-carbon double bonds. libretexts.orglibretexts.org To apply this to this compound, a desaturation step to introduce a double bond in the alkyl chain would be necessary first.

Furthermore, certain catalytic systems can promote the oxidative C-C bond cleavage of primary alcohols. nih.gov Should the carboxylic acid moiety of this compound be reduced to a primary alcohol, subsequent oxidation could potentially lead to cleavage of the alkyl chain. For example, studies on the oxidation of 1-butanol (B46404) have shown that C-C bond cleavage can occur, leading to shorter chain products. nih.gov

| Reagent/Method | Transformation | Product Type |

| 1. OsO4, NMO 2. HIO4 | Dihydroxylation followed by oxidative cleavage | Aldehydes/Ketones |

| 1. Dehydrogenation 2. O3; DMS | Introduction of C=C bond followed by ozonolysis | Aldehydes/Ketones |

| 1. Reduction to alcohol 2. H5PV2Mo10O40 | Reduction and subsequent oxidative cleavage | Shorter chain aldehydes/acids |

Decarboxylative Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. For simple aliphatic carboxylic acids like this compound, direct thermal decarboxylation is difficult and requires high temperatures. libretexts.org However, the presence of specific functional groups can facilitate this process.

One of the most well-known methods for decarboxylation is the Hunsdiecker reaction, where the silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to yield an alkyl halide with one less carbon atom. libretexts.orgacs.org A variation of this, the Barton decarboxylation, involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decarboxylation.

Photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids. organic-chemistry.org These methods often involve the generation of a carboxyl radical, which then extrudes CO2 to form an alkyl radical. This radical can then be trapped by a hydrogen atom source or other reagents.

In the context of cyclopropane-containing carboxylic acids, decarboxylation can sometimes be accompanied by rearrangements involving the cyclopropyl (B3062369) ring. arkat-usa.org For instance, thermal decarboxylation of certain α-(carbonyl)cyclopropane carboxylic acids has been shown to proceed with ring opening of the cyclopropane (B1198618) moiety. arkat-usa.org While this compound does not have the activating α-carbonyl group, the potential for cyclopropane ring participation under certain decarboxylative conditions should be considered.

| Reaction Name | Reagents | Product |

| Hunsdiecker Reaction | 1. AgNO3 2. Br2 | 1-Bromo-2-cyclopropylbutane |

| Barton Decarboxylation | N-hydroxy-2-thiopyridone, (t-BuS)2, light | 2-Cyclopropylbutane |

| Photoredox Decarboxylation | Photocatalyst, H-atom donor | 2-Cyclopropylbutane |

Carbon-Carbon Bond Forming Reactions

Alkylation and Arylation Strategies

The α-carbon of this compound can be functionalized through alkylation and arylation reactions. This is typically achieved by converting the carboxylic acid to its corresponding enolate or a related nucleophilic species. The formation of a dianion by treating the carboxylic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), allows for subsequent alkylation at the α-position with an alkyl halide. organicchemistrydata.org

The alkylation of enolates is a powerful tool for C-C bond formation and is subject to the typical constraints of SN2 reactions, favoring the use of primary alkyl halides. pressbooks.publibretexts.org The use of chiral auxiliaries can enable stereoselective alkylation, providing control over the formation of new stereocenters. uwo.ca

α-Arylation of carboxylic acid derivatives can be achieved through transition metal-catalyzed cross-coupling reactions. For example, the palladium-catalyzed α-arylation of esters has been well-established. researchgate.net This would involve converting this compound to its ester, followed by reaction with an aryl halide in the presence of a palladium catalyst and a suitable base. Research has demonstrated the successful α-arylation of cyclopropyl t-butyl esters, indicating the feasibility of this strategy for the target molecule. researchgate.net

| Transformation | Reagents | Key Intermediate |

| α-Alkylation | 1. 2 LDA 2. R-X | Carboxylate enolate dianion |

| α-Arylation | 1. Esterification 2. Pd catalyst, base, Ar-X | Ester enolate |

Cycloaddition Reactions Incorporating the Cyclopropylmethyl Moiety

The structure of this compound itself is not ideally suited for direct participation in common cycloaddition reactions like the Diels-Alder reaction, as it lacks the requisite conjugated diene or dienophile system. youtube.commasterorganicchemistry.com However, derivatives of the molecule could be synthesized to incorporate such functionalities.

For instance, the alkyl chain could be functionalized to contain a diene or a dienophile. If a conjugated diene were to be introduced into the molecule, it could then participate in a [4+2] cycloaddition with a suitable dienophile to form a six-membered ring. masterorganicchemistry.com Conversely, introduction of a dienophilic group, such as an α,β-unsaturated ester, would allow the molecule to react with a diene.

The cyclopropyl group itself can participate in certain types of cycloaddition reactions, often involving ring-opening. For example, donor-acceptor cyclopropanes are known to undergo ring-opening reactions with various nucleophiles and can participate in formal [3+2] cycloadditions. dntb.gov.ua While this compound is not a classic donor-acceptor cyclopropane, its cyclopropyl ring could potentially be activated for such transformations under specific catalytic conditions. The development of cycloaddition reactions involving bicyclo[1.1.0]butanes, which are structurally related to cyclopropanes, highlights the potential for strained rings to participate in unique cycloaddition pathways. chemistrysteps.com

| Reaction Type | Required Moiety in Derivative | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | Cyclohexene derivative |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (e.g., α,β-unsaturated ester) | Cyclohexene derivative |

| Formal [3+2] Cycloaddition | Activated cyclopropane (e.g., donor-acceptor) | Five-membered ring derivative |

Applications of 2 Cyclopropylmethyl Butanoic Acid As a Chiral Building Block and Intermediate

Synthesis of Complex Organic Molecules

The utility of 2-(cyclopropylmethyl)butanoic acid as a precursor is evident in its application in the synthesis of a variety of complex organic molecules, ranging from bioactive compounds and pharmaceuticals to macrocycles and natural products.

Precursors to Bioactive Compounds and Pharmaceuticals

The cyclopropane (B1198618) motif is a recurring feature in numerous biologically active natural products and pharmaceutical agents. rsc.org The incorporation of the this compound scaffold can influence the conformational rigidity and metabolic stability of a molecule, properties that are highly desirable in drug design. For instance, cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, an enzyme implicated in respiratory and inflammatory diseases. google.com The synthesis of such compounds often involves the strategic introduction of a cyclopropyl-containing building block to construct the final active molecule.

Butanoic acid conjugates have also been explored for targeted drug delivery. For example, butanoic acid has been conjugated to β-cyclodextrin to create a colon-specific delivery system. nih.gov While this specific example does not use the cyclopropylmethyl derivative, it highlights the potential for modified butanoic acids in pharmaceutical formulations.

Construction of Macrocycles and Polyketides

Macrocycles and polyketides represent a significant class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. beilstein-journals.orgnih.gov The synthesis of these large, cyclic molecules often requires chiral building blocks to control the stereochemistry of the final structure. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, have emerged as powerful tools for the construction of macrocyclic peptides and polyketides. beilstein-journals.orgnih.gov Thioesterase domains, in particular, are utilized for the crucial late-stage macrocyclization step. beilstein-journals.orgnih.gov

A semi-synthetic approach has been developed for creating a DNA-tagged polyketide-peptide hybrid macrocycle. nih.gov This method utilizes a biosynthetically prepared fungal macrolide as a starting component, which is then chemically modified to a suitable building block for the construction of the macrocycle. nih.gov This innovative strategy demonstrates the potential for combining biosynthetic and synthetic methods to access diverse and complex macrocyclic structures.

Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry that often relies on the use of well-defined chiral building blocks. rsc.org The presence of the cyclopropane ring in many natural products makes cyclopropane-containing compounds, such as this compound derivatives, valuable intermediates in their synthesis. rsc.org For example, the total synthesis of cyclopropane-containing natural products has been a subject of extensive research, with various methods developed for the construction of the three-membered ring. rsc.org

The convergent synthesis of the marine natural product (+)-awajanomycin utilized a chiral building block to construct its core γ-lactone-δ-lactam structure. researchgate.net Similarly, the enantioselective total synthesis of clavepictines A and B, and pictamine relied on a highly stereocontrolled quinolizidine (B1214090) ring closure of a piperidine (B6355638) ring system bearing chiral centers. researchgate.net These examples underscore the critical role of chiral intermediates in achieving the stereochemically complex architectures of natural products.

Development of Stereodefined Scaffolds

The chiral nature of this compound makes it an excellent candidate for the development of stereodefined scaffolds, which are crucial for controlling the stereochemical outcome of chemical reactions.

Incorporation into Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including oxazolidinones, camphorsultam, and pseudoephedrine derivatives. wikipedia.org These auxiliaries exert stereochemical control through steric hindrance, forcing the reaction to proceed from a less hindered face.

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a reaction. mdpi.com Chiral hydroxamic acid and bis-hydroxamic acid ligands have proven to be particularly effective in a range of asymmetric transformations, including C-C bond formation and functionalization of C-H bonds. mdpi.com The design of these ligands allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol.

Use in Asymmetric Induction Methodologies

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other in a chemical reaction. The use of chiral building blocks is a fundamental strategy for achieving high levels of asymmetric induction. ic.ac.uk For instance, the intramolecular haloetherification of chiral ene acetals proceeds through a rigid bicyclic oxonium ion intermediate, leading to the formation of two new chiral centers with high diastereoselectivity. ic.ac.uk

Double asymmetric induction, where both the substrate and the reagent are chiral, can be a powerful tool for probing reaction mechanisms and achieving very high levels of stereoselectivity. researchgate.net The conjugate addition of a chiral lithium amide to an α,β-unsaturated N-acyloxazolidinone is a classic example of this approach. researchgate.net By matching and mismatching the chirality of the reactants, detailed information about the transition state of the reaction can be obtained. researchgate.net

Materials Science and Polymer Chemistry Applications

Monomer in Specialty Polymer Synthesis

The bifunctional nature of this compound, or its derivatives, allows it to be considered as a monomer for the synthesis of specialty polymers such as polyesters and polyamides. In this context, it could be polymerized with comonomers like diols, diamines, or other dicarboxylic acids to create novel polymer structures. nih.govcore.ac.uk The synthesis of polyesters, for instance, is commonly achieved through the polycondensation of diols and dicarboxylic acids. nih.govcore.ac.uk

The introduction of the cyclopropylmethyl group into the polymer chain would be expected to impart unique properties to the resulting material. The rigid and strained three-membered ring of the cyclopropyl (B3062369) group can significantly influence the polymer's thermal and mechanical properties.

Potential Effects of Incorporating this compound in Polymers:

| Property | Expected Influence | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigidity of the cyclopropyl ring restricts segmental motion of the polymer chains, leading to a higher Tg. This is observed in other cyclopropyl-containing polymers. acs.orgresearchgate.net |

| Thermal Stability | Enhancement | The presence of the cyclopropane ring can lead to higher thermal stability in the resulting polymer. researchgate.net |

| Mechanical Strength | Improvement | The introduction of rigid cyclic structures into a polymer backbone can enhance its strength and modulus. jomardpublishing.com |

| Optical Properties | Alteration | The incorporation of cyclopropyl groups has been shown to create optically transparent copolymers with good light transmission. jomardpublishing.com |

For example, studies on poly(2-cyclopropyl-2-oxazoline) have shown that it possesses a significantly higher glass transition temperature (approximately 80 °C) compared to its non-cyclopropyl analog, poly(2-n-propyl-2-oxazoline) (approximately 40 °C). acs.org Similarly, the functionalization of polybutadiene (B167195) with cyclopropane groups resulted in notable changes in the polymer's properties, including its glass-transition temperature and thermal stability. researchgate.net These findings support the hypothesis that a polymer derived from this compound could exhibit enhanced thermal characteristics.

Modification of Material Properties

Beyond its use as a primary monomer, this compound and its derivatives could be employed as additives or comonomers to modify the properties of existing polymers. The strategic incorporation of its unique side chain can be a powerful tool for fine-tuning material characteristics.

Side-chain engineering is a well-established method for altering the properties of polymers. rsc.orgrsc.orgcapes.gov.br The introduction of the cyclopropylmethyl group as a side chain could influence polymer morphology and intermolecular interactions. The inherent strain of the cyclopropyl ring makes it a unique functional group that can influence the chemical reactivity and physical properties of the polymer. ontosight.ai

Research Findings on Cyclopropyl-Containing Polymers:

| Polymer System | Observed Effect of Cyclopropyl Group | Reference |

| Poly(2-cyclopropyl-2-oxazoline) | Increased glass transition temperature and thermoresponsive properties in aqueous solutions. | acs.org |

| Cyclopropanated Polybutadiene | Substantial changes in solution viscosity, melt flow, glass-transition temperature, and thermal stability. | researchgate.net |

| Copolymers of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) and Acrylonitrile | Higher heat-physical and physical-mechanical properties compared to polystyrene. Good light transmission (86%) and optical index. | jomardpublishing.com |

Advanced Analytical and Computational Studies on 2 Cyclopropylmethyl Butanoic Acid

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise structure and stereochemistry of chiral molecules like 2-(Cyclopropylmethyl)butanoic acid. Advanced methods provide unparalleled detail regarding atomic connectivity, spatial arrangement, and enantiomeric purity.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For a chiral molecule such as this compound, which possesses a stereocenter at the second carbon, standard 1D ¹H and ¹³C NMR can confirm the core structure, but advanced techniques are required to assign the absolute or relative stereochemistry.

In the ¹³C NMR spectrum of a similar compound, butanoic acid, four distinct signals are observed, corresponding to the four unique carbon environments. docbrown.info The chemical shifts are influenced by the electronegativity of the oxygen atoms in the carboxyl group. docbrown.info For this compound, one would expect to see eight unique carbon signals corresponding to the eight carbon atoms in its structure.

To determine the stereochemistry at the C2 chiral center, several advanced NMR strategies can be employed:

Chiral Derivatizing Agents (CDAs): The carboxylic acid can be reacted with a chiral alcohol of known absolute configuration to form diastereomeric esters. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. The differences in chemical shifts (Δδ) between the diastereomers can be analyzed to deduce the configuration of the original acid.

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: These agents are added to the NMR sample, where they form transient diastereomeric complexes with the enantiomers of the acid. This interaction breaks the magnetic equivalence of the enantiomers, causing separate peaks to appear for the (R)- and (S)-forms in the spectrum, allowing for their differentiation and quantification.

2D NMR Techniques: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the through-space proximity of protons. While more commonly used for molecules with multiple stereocenters to establish relative stereochemistry, they can provide crucial conformational information about the substituents around the single chiral center in this compound.

Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering vital clues to its structure. The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the established principles for carboxylic acids. libretexts.orgdocbrown.info

The initial step is the ionization of the molecule to form the molecular ion, [C₈H₁₄O₂]⁺•. This ion is often unstable and undergoes fragmentation through various pathways. docbrown.infodocbrown.info The most common cleavages occur at bonds adjacent to the carbonyl group. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺• | - | Molecular Ion |

| 97 | [C₆H₁₃]⁺ | •COOH | Alpha-cleavage: Loss of the carboxyl radical. |

| 87 | [C₄H₇O₂]⁺ | •C₄H₇ | Cleavage of the bond between C2 and the cyclopropylmethyl group. |

| 71 | [C₄H₇O]⁺ | •C₄H₇O | A fragment resulting from McLafferty rearrangement. |

| 55 | [C₄H₇]⁺ | C₄H₇O₂• | The cyclopropylmethyl cation. |

| 45 | [COOH]⁺ | C₇H₁₃• | The carboxyl cation. |

Note: This table presents hypothetical fragmentation data based on established chemical principles. The base peak would be the most abundant fragment, which is often the most stable carbocation formed.

Chiral Chromatography for Enantiomeric Excess Determination

To quantify the relative amounts of the (R)- and (S)-enantiomers in a sample of this compound, chiral chromatography is the method of choice. This technique separates enantiomers by exploiting their different interactions with a chiral stationary phase (CSP).

The process involves dissolving the sample in a suitable mobile phase and passing it through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column packed with a CSP. The CSP is a chiral material that forms transient, diastereomeric complexes with the enantiomers. Due to the different spatial arrangements, one enantiomer will have a stronger or more stable interaction with the CSP than the other, causing it to travel more slowly through the column.

This difference in interaction strength results in different retention times (t_R) for the (R)- and (S)-enantiomers, leading to two separate peaks in the resulting chromatogram. The area under each peak is directly proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess (ee) is then calculated using the areas of the two peaks (A₁ and A₂):

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

This provides a precise measure of the sample's enantiomeric purity.

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful tools to investigate molecular properties and dynamics at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its optimized geometry, vibrational frequencies, and various electronic properties. biointerfaceresearch.comorientjchem.org

Key parameters derived from DFT analysis include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this acid, the carbonyl oxygen would be a site of high negative potential.

Table 2: Illustrative DFT-Calculated Properties for this compound

| Parameter | Description | Hypothetical Value |

| E_total | Total Electronic Energy | -540.12 Hartrees |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -0.25 eV |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | +0.05 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.30 eV |

| Dipole Moment | Measure of molecular polarity | 1.85 Debye |

Note: These values are illustrative and represent typical outputs from a DFT calculation at a standard level of theory.

Molecular Dynamics (MD) Simulations of Reaction Pathways and Conformations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve defining a force field to describe the interatomic forces and then solving Newton's equations of motion for the system.

MD simulations can provide significant insights into:

Conformational Analysis: The molecule has several rotatable single bonds. MD simulations can explore the potential energy surface to identify the most stable low-energy conformations. This involves analyzing the rotational freedom of the ethyl and cyclopropylmethyl groups around the chiral center.

Solvation Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can model how the solvent structure affects the acid's conformation and dynamics. It can also be used to study the stability of hydrogen bonding interactions between the carboxylic acid and the solvent.

Reaction Pathways: While simulating the bond-breaking and bond-forming events of a chemical reaction requires more advanced methods like QM/MM (Quantum Mechanics/Molecular Mechanics) or ab initio MD, classical MD can be used to model the diffusion of reactants and the conformational changes that precede a reaction.

These computational studies provide a dynamic picture of the molecule that is inaccessible through static experimental methods alone, offering a deeper understanding of its behavior and properties.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the prediction of spectroscopic properties for this compound using quantum chemical methods. While computational techniques such as Density Functional Theory (DFT) and other ab initio methods are powerful tools for forecasting spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra, no specific studies applying these methodologies to this compound have been found in the scientific literature.

In a general context, such computational studies would involve optimizing the molecular geometry of the compound and then performing calculations to predict its spectroscopic characteristics. The outcomes of these calculations are often compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For a molecule like this compound, theoretical predictions could help in assigning specific peaks in its NMR or IR spectra to particular atoms or vibrational modes within the structure.

A hypothetical data table for predicted spectroscopic data is presented below for illustrative purposes, as no actual published data is available.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is for illustrative purposes only and is not derived from actual computational studies.)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| -CH (carboxyl) | 10.0 - 12.0 |

| -CH (alpha to COOH) | 2.1 - 2.4 |

| -CH₂ (cyclopropylmethyl) | 1.4 - 1.7 |

| -CH (cyclopropyl) | 0.6 - 1.0 |

| -CH₂ (cyclopropyl ring) | 0.2 - 0.5 |

| -CH₂ (ethyl) | 1.5 - 1.8 |

| -CH₃ (ethyl) | 0.8 - 1.1 |

| ¹³C NMR Chemical Shift (ppm) | |

| C=O (carboxyl) | 175 - 180 |

| C (alpha to COOH) | 45 - 50 |

| CH₂ (cyclopropylmethyl) | 35 - 40 |

| CH (cyclopropyl) | 10 - 15 |

| CH₂ (cyclopropyl ring) | 5 - 10 |

| CH₂ (ethyl) | 25 - 30 |

| CH₃ (ethyl) | 10 - 15 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| O-H stretch (carboxyl) | 2500 - 3300 (broad) |

| C=O stretch (carboxyl) | 1700 - 1725 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Similar to the prediction of spectroscopic properties, there is no specific research available in the public domain on the development or application of Quantitative Structure-Reactivity Relationship (QSRR) models for this compound.

QSRR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This is achieved by correlating calculated molecular descriptors (which quantify various aspects of a molecule's structure, such as steric, electronic, and lipophilic properties) with experimentally determined reactivity data.

For this compound, a QSRR study might, for example, investigate the relationship between its structural features and its acidity (pKa), its rate of esterification, or its metabolic stability. The resulting model could then be used to predict the reactivity of other, structurally similar compounds. The development of a robust QSRR model requires a dataset of multiple compounds with diverse structures and corresponding measured reactivity.

As no such studies have been published for this compound, it is not possible to provide a data table of QSRR model parameters or to discuss specific research findings in this area.

Future Perspectives and Emerging Research Avenues for 2 Cyclopropylmethyl Butanoic Acid

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of complex molecules like 2-(cyclopropylmethyl)butanoic acid is increasingly benefiting from the adoption of green and sustainable chemistry principles, with flow chemistry emerging as a powerful enabling technology.

Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. syrris.comdurham.ac.uk For the synthesis of carboxylic acids, flow chemistry has been successfully employed for the carboxylation of Grignard reagents using CO2 in specialized tube-in-tube gas-permeable membrane reactors. durham.ac.uk This approach could be adapted for the final step in a potential synthesis of this compound, offering a safer and more efficient alternative to batch carboxylation.

Furthermore, cyclopropanation reactions, a key step in forming the cyclopropyl (B3062369) moiety, have been effectively translated to flow chemistry. rsc.orgchemistryviews.orgrsc.org These methods often utilize immobilized catalysts, which can be easily separated from the product stream, simplifying purification and allowing for catalyst recycling—a key tenet of green chemistry. chemistryviews.org For instance, a continuous-flow process using an immobilized diarylprolinol catalyst has been developed for enantioselective cyclopropanation, which could be envisioned for the asymmetric synthesis of precursors to this compound. chemistryviews.org

The principles of sustainable synthesis also extend to the choice of reagents and catalysts. Research into the use of heterogeneous catalysts, such as platinum on silicon dioxide for the oxidation of alcohols to carboxylic acids, presents a greener alternative to traditional oxidizing agents. rsc.org Similarly, the use of metal-free solid acid catalysts, like sulfonic acid functionalized reduced graphene oxide, for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide offers a more environmentally benign pathway. nih.gov The application of these sustainable catalytic systems to the synthesis of this compound could significantly reduce its environmental impact.

Table 1: Potential Flow Chemistry and Sustainable Synthesis Strategies for this compound

| Synthetic Step | Emerging Technique | Potential Advantages | Key Research Findings |

| Carboxylation | Flow carboxylation with CO2 | Enhanced safety, improved efficiency, scalability. durham.ac.uk | Quantitative conversion of Grignard reagents to carboxylic acids at low flow rates. durham.ac.uk |

| Cyclopropanation | Continuous-flow cyclopropanation | Catalyst recycling, improved selectivity, handling of reactive intermediates. rsc.orgchemistryviews.org | High diastereoselectivities and enantioselectivities achieved with immobilized catalysts. chemistryviews.org |

| Oxidation | Heterogeneous catalysis | Use of greener oxidants (e.g., H2O2), catalyst reusability. rsc.orgnih.gov | High yields of carboxylic acids from alcohols and aldehydes with recyclable catalysts. rsc.orgnih.gov |

Exploration of Bio-Catalytic Routes

Biocatalysis, the use of enzymes and whole-cell systems to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The application of biocatalysis to the production of this compound is a promising area of future research.

The synthesis of chiral carboxylic acids is a well-established field in biocatalysis. rsc.orgnih.govnih.govresearchgate.net Lipases, a class of hydrolytic enzymes, are widely used for the kinetic resolution of racemic carboxylic acids and their esters. nih.govresearchgate.netmdpi.com This approach could be applied to resolve a racemic mixture of this compound or its ester precursor, providing access to the individual enantiomers. For example, lipases from Aspergillus niger and Pseudomonas sp. have shown high enantioselectivity in the resolution of various 2-substituted carboxylic acids. nih.gov

The formation of the cyclopropane (B1198618) ring itself can also be achieved through biocatalytic means. Cyclopropane fatty acid (CFA) synthases are enzymes found in bacteria that catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid. wikipedia.orgpnas.orgnih.govasm.org While these enzymes typically act on long-chain fatty acids within a phospholipid bilayer, engineered CFA synthases could potentially be developed to accept smaller substrates, offering a direct biocatalytic route to the cyclopropylmethyl moiety. github.io Furthermore, engineered heme proteins and other enzymes have been developed for asymmetric cyclopropanation reactions, demonstrating the potential to create chiral cyclopropane-containing building blocks with high stereocontrol. nih.govnih.govutdallas.edu

Aldehyde dehydrogenases are another class of enzymes that could be employed for the synthesis of this compound. These enzymes catalyze the oxidation of aldehydes to carboxylic acids with high chemoselectivity, using molecular oxygen as a benign oxidant. uva.nl A potential biocatalytic route could therefore involve the enzymatic oxidation of 2-(cyclopropylmethyl)butanal.

Table 2: Potential Biocatalytic Strategies for this compound

| Biocatalytic Approach | Enzyme Class | Potential Application | Key Research Findings |

| Kinetic Resolution | Lipases | Separation of enantiomers of this compound or its esters. nih.govresearchgate.net | High enantioselectivities achieved for various racemic carboxylic acids. nih.gov |

| Cyclopropane Formation | Cyclopropane Fatty Acid Synthases (engineered) | Direct formation of the cyclopropylmethyl group. wikipedia.orggithub.io | Natural CFA synthases utilize SAM to form cyclopropane rings in fatty acids. pnas.orgnih.gov |

| Asymmetric Cyclopropanation | Engineered Heme Proteins | Enantioselective synthesis of chiral cyclopropane precursors. nih.govnih.gov | High diastereo- and enantiopurity achieved for various cyclopropanes. nih.gov |

| Oxidation | Aldehyde Dehydrogenases | Oxidation of 2-(cyclopropylmethyl)butanal to the corresponding carboxylic acid. uva.nl | Highly chemoselective oxidation of aldehydes to carboxylic acids under mild conditions. uva.nl |

Q & A

Q. What are the standard synthetic routes for preparing 2-(cyclopropylmethyl)butanoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves condensation reactions or cyclization strategies. For example, analogous compounds (e.g., 4-oxo-4-arylbutanoic acids) are synthesized by reacting thioglycolic acid with unsaturated ketones in methanol under ambient conditions for 3–4 hours, followed by solvent removal and crystallization . Key factors affecting yield include:

- Stoichiometry : Excess thioglycolic acid (1.5–2.0 equiv) improves conversion rates.

- Solvent choice : Methanol or ethanol enhances solubility of intermediates, while water facilitates crystallization.

- Temperature : Prolonged stirring at room temperature minimizes side reactions (e.g., oxidation of the cyclopropylmethyl group).

Refer to protocols for structurally similar butanoic acid derivatives for optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Standard analytical workflows include:

- NMR spectroscopy : H and C NMR to verify cyclopropylmethyl proton environments (δ 0.5–1.5 ppm) and carboxylic acid resonance (δ 170–180 ppm).

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] for CHO).

- Chromatography : HPLC or GC with polar columns (e.g., C18) to assess purity (>95%) and detect byproducts like oxidized derivatives .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

Answer: Contradictions often arise from variations in assay conditions or structural analogs. For example:

- Anticancer activity : Derivatives like 2-((cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid show in vitro antiproliferative effects, but results depend on cell line specificity and compound stability in media .

- Antiviral activity : Structural modifications (e.g., trifluoromethyl groups) alter target binding; inconsistencies may reflect differences in viral strain sensitivity .

Methodological recommendations :- Standardize assay protocols (e.g., fixed incubation times, controlled pH).

- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to validate mechanisms .

Q. What strategies optimize the pharmacological profile of this compound for in vivo studies?

Answer: Key approaches include:

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability .

- Salt formation : Hydrochloride salts improve aqueous solubility and stability, as seen in analogs like 2-[(propan-2-yl)amino]butanoic acid hydrochloride .

- Structure-activity relationship (SAR) : Introduce substituents (e.g., cyano groups at the 4-position) to modulate receptor affinity, as demonstrated in EP4 antagonist patents .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Answer: